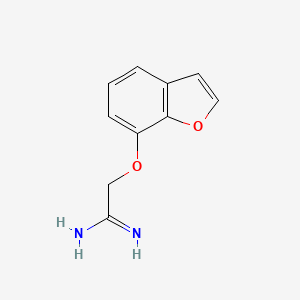
2-(Benzofuran-7-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzofuran-7-yloxy)acetimidamide is a chemical compound that belongs to the benzofuran family. The unique structure of benzofuran derivatives makes them a subject of interest for researchers aiming to develop new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzofuran-7-yloxy)acetimidamide typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method involves the use of a free radical cyclization cascade, which is an effective way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using catalytic strategies and innovative synthetic routes. These methods ensure the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzofuran-7-yloxy)acetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the presence of catalysts to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include modified benzofuran derivatives with enhanced biological activities .
Scientific Research Applications
2-(Benzofuran-7-yloxy)acetimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex organic molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-(Benzofuran-7-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to enzymes and receptors, inhibiting their activity and exerting its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-(Benzofuran-7-yloxy)acetimidamide can be compared with other benzofuran derivatives, such as benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone . While these compounds share a common benzofuran core, their unique substituents and structural modifications give them distinct biological activities and applications . The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(1-benzofuran-7-yloxy)ethanimidamide |
InChI |
InChI=1S/C10H10N2O2/c11-9(12)6-14-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H3,11,12) |
InChI Key |
GCJSBCMBZITZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=N)N)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
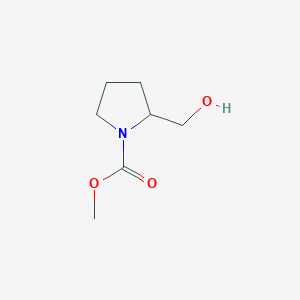

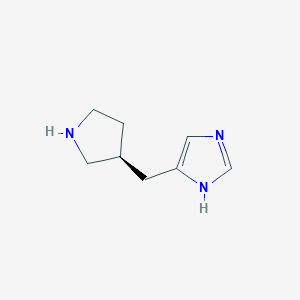
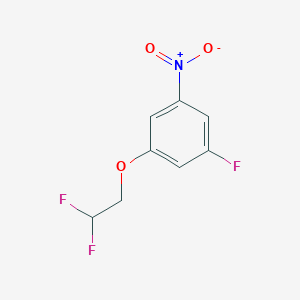
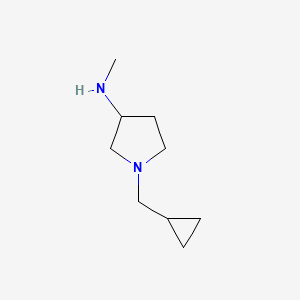
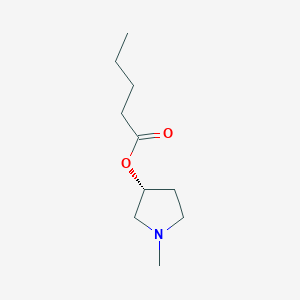
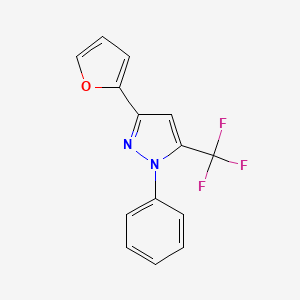
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
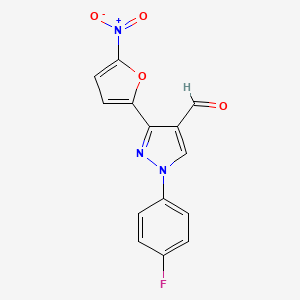
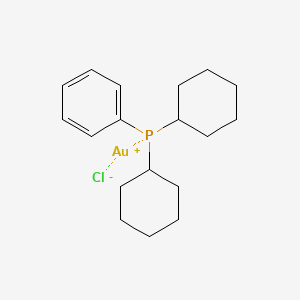
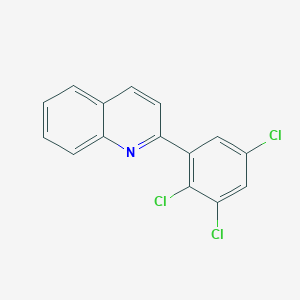
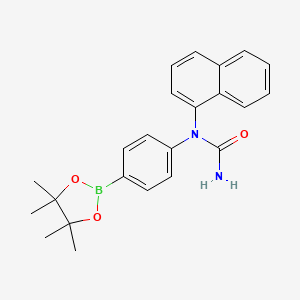
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
